molecular formula C8H9BrFN B1661042 2-(3-Bromo-2-fluorophenyl)ethanamine CAS No. 874285-15-1

2-(3-Bromo-2-fluorophenyl)ethanamine

Cat. No.: B1661042
CAS No.: 874285-15-1
M. Wt: 218.07
InChI Key: UJIFQRRRDGPAAG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: The starting material, 3-bromo-2-fluorobenzaldehyde, is reacted with ethylamine in the presence of a suitable catalyst.

    Reduction: The intermediate formed is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as LiAlH4 are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)ethanamine has several scientific research applications:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of halogenated ethanamines on biological systems.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-fluorophenyl)ethanamine: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.

    2-(3-Chloro-2-fluorophenyl)ethanamine: A similar compound where the bromine atom is replaced with chlorine.

    2-(3-Bromo-4-fluorophenyl)ethanamine: Another derivative with different positioning of the fluorine atom.

Uniqueness

2-(3-Bromo-2-fluorophenyl)ethanamine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFQRRRDGPAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299155
Record name 3-Bromo-2-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-15-1
Record name 3-Bromo-2-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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